molecular formula C9H7BrF2O2 B1415498 Methyl 2-bromo-4,6-difluorophenylacetate CAS No. 1807040-68-1

Methyl 2-bromo-4,6-difluorophenylacetate

Cat. No.: B1415498
CAS No.: 1807040-68-1
M. Wt: 265.05 g/mol
InChI Key: IYXFJAKGXBCYGK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4,6-difluorophenylacetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4,6-difluorophenylacetate can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluorophenylacetic acid followed by esterification. The reaction typically proceeds as follows:

    Bromination: 2,4-difluorophenylacetic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 2-position of the phenyl ring.

    Esterification: The resulting 2-bromo-4,6-difluorophenylacetic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,6-difluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Reduction: 2-bromo-4,6-difluorophenylethanol.

    Oxidation: Oxidized phenylacetate derivatives.

Scientific Research Applications

Methyl 2-bromo-4,6-difluorophenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4,6-difluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-fluorophenylacetate: Similar structure but with only one fluorine atom.

    Methyl 2-chloro-4,6-difluorophenylacetate: Chlorine atom instead of bromine.

    Methyl 2-bromo-4,6-dichlorophenylacetate: Chlorine atoms instead of fluorine.

Uniqueness

Methyl 2-bromo-4,6-difluorophenylacetate is unique due to the combination of bromine and two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-bromo-4,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)4-6-7(10)2-5(11)3-8(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFJAKGXBCYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203100
Record name Benzeneacetic acid, 2-bromo-4,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807040-68-1
Record name Benzeneacetic acid, 2-bromo-4,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807040-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-bromo-4,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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